REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([CH3:16])[C:5]2[CH:11]=[CH:10][C:9](=[O:12])[N:8]([CH:13]([CH3:15])[CH3:14])[C:6]=2[N:7]=1.[Br:17]Br>C(Cl)Cl>[NH2:1][C:2]1[N:3]=[C:4]([CH3:16])[C:5]2[CH:11]=[C:10]([Br:17])[C:9](=[O:12])[N:8]([CH:13]([CH3:14])[CH3:15])[C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)N(C(C=C2)=O)C(C)C)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction vessel
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Type
|
CUSTOM
|
Details
|
was removed from ice bath
|
Type
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CUSTOM
|
Details
|
to react at room temperature over night
|
Type
|
CUSTOM
|
Details
|
Sample was evaporated
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Type
|
CUSTOM
|
Details
|
to remove DCM and excess bromine
|
Type
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ADDITION
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Details
|
Orange solid was diluted in ethyl acetate
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Type
|
EXTRACTION
|
Details
|
extracted with 10% NaHSO3, H2O, and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)N(C(C(=C2)Br)=O)C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |